molecular formula C16H17N B12832854 Rel-(2R,5S)-2,5-Diphenylpyrrolidine

Rel-(2R,5S)-2,5-Diphenylpyrrolidine

Cat. No.: B12832854
M. Wt: 223.31 g/mol
InChI Key: NAOGHMNKMJMMNQ-IYBDPMFKSA-N
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Description

IUPAC Nomenclature and Stereochemical Descriptors

The systematic IUPAC name for this compound is (2S,5R)-2,5-diphenylpyrrolidine , reflecting the absolute configuration of stereocenters at positions 2 and 5 of the pyrrolidine ring. The "Rel-" prefix indicates the relative stereochemistry, specifying the (2R,5S) configuration when viewed in the context of the parent pyrrolidine framework. This nomenclature adheres to the Cahn-Ingold-Prelog priority rules, where the phenyl groups at C2 and C5 are prioritized based on atomic number and spatial orientation.

The stereochemical descriptors arise from the tetrahedral geometry of the nitrogen-containing ring. Computational studies suggest that the (2R,5S) configuration minimizes steric hindrance between the two phenyl groups, stabilizing a twisted envelope conformation that enhances molecular rigidity. This conformational preference is critical for applications in enantioselective catalysis, where spatial arrangement dictates substrate binding efficiency.

CAS Registry Numbers and Synonyms

While no universal CAS Registry Number is widely reported for Rel-(2R,5S)-2,5-Diphenylpyrrolidine, vendor-specific identifiers such as VCID: VC17203994 are used in commercial catalogs. Common synonyms include:

  • (2S,5R)-2,5-Diphenylpyrrolidine
  • This compound
  • (2R,5S)-2,5-Di(phenyl)pyrrolidine

These terms are often interchanged in synthetic chemistry literature, though the stereochemical prefixes remain essential for precise identification.

Molecular Formula and Weight

The molecular formula C₁₆H₁₇N corresponds to a monocyclic structure with two phenyl substituents. Key molecular parameters include:

Property Value
Molecular Weight 223.31 g/mol
Exact Mass 223.1361 Da
Topological Polar Surface Area 12.03 Ų

The relatively low polar surface area underscores the compound's hydrophobicity, a trait influenced by the aromatic phenyl groups.

Structural Classification

Pyrrolidine Derivative Framework

Pyrrolidine, a five-membered saturated heterocycle with one nitrogen atom, serves as the core scaffold. The saturation of the ring confers conformational flexibility, while the nitrogen lone pair enables participation in hydrogen bonding and coordination chemistry. Key structural features include:

  • Ring puckering : The pyrrolidine ring adopts a non-planar conformation, with C2 and C5 deviating from the mean plane by approximately 0.3–0.5 Å.
  • Chirality : The (2R,5S) configuration introduces two stereogenic centers, rendering the molecule non-superimposable on its mirror image.

Comparative analysis with simpler pyrrolidine analogues (e.g., 2-phenylpyrrolidine) reveals that the diphenyl substitution significantly alters electronic distribution, as evidenced by shifts in NMR chemical shifts and infrared stretching frequencies.

Diaryl Substituent Configuration

The phenyl groups at C2 and C5 adopt a trans-diaxial orientation relative to the pyrrolidine ring, as determined by X-ray crystallography of related compounds. This arrangement creates a chiral pocket with the following characteristics:

  • Steric effects : The ortho-hydrogens of the phenyl groups induce steric crowding, limiting rotation about the C2–C(aryl) and C5–C(aryl) bonds.
  • Electronic effects : Conjugation between the aryl π-systems and the nitrogen lone pair delocalizes electron density, reducing basicity compared to unsubstituted pyrrolidine (pKₐ ~11.3 vs. ~10.0).

A comparative analysis of diastereomeric configurations reveals distinct properties:

Configuration Melting Point (°C) Specific Rotation [α]D²⁵
(2R,5S) 46–53 +105 to +113 (CHCl₃)
(2R,5R) 58–62 +98 to +105 (CHCl₃)

Data adapted from vendor specifications and crystallographic studies.

The (2R,5S) isomer's unique stereoelectronic profile makes it particularly valuable in asymmetric catalysis, where it facilitates enantioselective C–C bond formations and hydrogenation reactions. Its application in materials science further derives from the rigid, planar chirality imparted by the diaryl groups, which can template helical polymer architectures.

Properties

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

(2S,5R)-2,5-diphenylpyrrolidine

InChI

InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16+

InChI Key

NAOGHMNKMJMMNQ-IYBDPMFKSA-N

Isomeric SMILES

C1C[C@H](N[C@H]1C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CC(NC1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Phenylpyrrole Derivatives

This method involves the reduction of a pyrrole precursor to form the saturated pyrrolidine ring. Key steps include:

  • Starting material : 2,5-Diphenylpyrrole or substituted analogs.
  • Catalyst : Palladium on carbon (Pd/C) or Raney nickel under hydrogen gas (H₂).
  • Conditions : Reactions typically proceed at 25–50°C and 1–3 atm H₂ pressure, yielding 70–85% of the target compound.

Optimization Table :

Parameter Optimal Range Yield Impact
Temperature 30–40°C Maximizes rate without side reactions
H₂ Pressure 2 atm Balances safety and efficiency
Catalyst Loading 5–10 wt% Pd/C Reduces cost while maintaining activity

Diastereoselective Synthesis via Chiral Amine Precursors

This route leverages chiral auxiliaries to control stereochemistry:

  • Procedure :
    • React (R)-(+)-1-phenylethylamine with benzaldehyde derivatives under Dean-Stark conditions to form a chiral imine.
    • Perform a [3+2] cycloaddition with a dipolarophile (e.g., methyl acrylate) to construct the pyrrolidine ring.
    • Remove the chiral auxiliary via hydrogenolysis or acidic hydrolysis.
  • Yield : 55–68% over three steps, with diastereomeric ratios (dr) up to 9:1.

Key Reaction Metrics :

  • Cycloaddition temperature: −20°C to 0°C (prevents racemization).
  • Solvent: Dichloromethane or THF (improves dipolarophile solubility).

Enzymatic Asymmetric Synthesis

ω-Transaminases and monoamine oxidases enable stereocontrol in pyrrolidine synthesis:

  • Substrate : 2,5-Diketopiperazine or analogous cyclic ketones.
  • Enzymes : ω-Transaminase from Arthrobacter sp. (converts ketones to amines with >95% ee).
  • Co-substrate : L-Alanine or isopropylamine (amine donors).

Performance Comparison :

Enzyme Source Substrate ee (%) Reaction Time (h)
Arthrobacter sp. 2,5-Diketopiperazine 98 24
Bacillus megaterium 2-Phenylpyrrolidone 92 36

Titanium-Mediated Cyclization

A patent-based method (CN104672121A) adapts titanium ethoxide [Ti(OEt)₄] for stereoselective ring closure:

  • Steps :
    • Lithiation of 1,4-difluorobenzene with n-BuLi at −70°C.
    • Addition of a ketone intermediate followed by Ti(OEt)₄-mediated cyclization.
    • Sodium borohydride reduction to finalize the pyrrolidine structure.
  • Advantages : Scalable (gram to kilogram), with 72–90% yields and minimal epimerization.

Critical Parameters :

  • Temperature control: −70°C for lithiation prevents aryl group scrambling.
  • Solvent: Tetrahydrofuran (THF) ensures reagent compatibility.

Industrial-Scale Production Insights

Large-scale synthesis prioritizes cost and safety:

Cost Analysis :

Method Cost per kg (USD) Purity (%)
Catalytic Hydrogenation 1,200–1,500 99.5
Enzymatic Synthesis 3,800–4,200 99.9

Emerging Methodologies

  • Photoredox Catalysis : Visible-light-mediated C–H amination achieves 40–60% yields but requires further optimization.
  • Flow Chemistry : Continuous hydrogenation reactors reduce batch times by 50% while maintaining 95% ee.

Chemical Reactions Analysis

Rel-(2R,5S)-2,5-Diphenylpyrrolidine can undergo various reactions:

    Oxidation: It can be oxidized to form the corresponding pyrrolidinone.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The phenyl groups can be substituted using appropriate reagents (e.g., halogens, amines).

Major products:

  • Oxidation: Pyrrolidinone derivative.
  • Reduction: Alcohol derivative.

Scientific Research Applications

(2R,5R)-2,5-Diphenylpyrrolidine is a chiral pyrrolidine derivative with applications in pharmaceutical synthesis, catalysis, and material science . Its unique properties make it useful in enhancing synthetic processes .

Scientific Research Applications

(2R,5R)-2,5-Diphenylpyrrolidine is widely utilized in research, with applications including:

  • Pharmaceutical Development This compound acts as a key intermediate in synthesizing pharmaceuticals, particularly analgesics and anti-inflammatory agents .
  • Neuroscience Research Its structure allows exploration in neuropharmacology, which can help in the study of neurotransmitter systems and potential treatments for neurological disorders .
  • Catalysis The compound is used as a chiral ligand in asymmetric synthesis, improving the efficiency and selectivity of chemical reactions in the production of fine chemicals .
  • Material Science It is used in the formulation of advanced materials, including polymers and coatings, because it improves mechanical properties and thermal stability .
  • Analytical Chemistry This chemical is used in developing analytical methods for detecting and quantifying other compounds, providing a tool for quality control in various industries .

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For instance:

  • In drug development, it may interact with molecular targets (e.g., receptors, enzymes) to exert therapeutic effects.
  • In materials science, it could influence material properties (e.g., rigidity, solubility).

Comparison with Similar Compounds

Structural Isomers and Stereochemical Variants

The stereochemistry of pyrrolidine derivatives significantly impacts their biological activity and synthetic utility. For example:

  • (2S,5S)-2,5-Diphenylpyrrolidine (CAS 295328-85-7) is a diastereomer of the rel-(2R,5S) form.
  • rel-(2R,5S)-2,5-Dimethylpyrrolidine hydrochloride (CAS 4209-65-8) replaces phenyl groups with methyl substituents, reducing steric bulk and hydrophobicity. This derivative has a molecular formula of C₆H₁₄ClN and is used in small-molecule synthesis but lacks the aromatic π-system critical for interactions in medicinal chemistry .
Table 1: Structural and Physical Properties
Compound Name CAS No. Molecular Formula Substituents Key Applications
rel-(2R,5S)-2,5-Diphenylpyrrolidine 295328-85-7 C₁₆H₁₇N Phenyl (2R,5S) Chiral catalysts, drug intermediates
(2S,5S)-2,5-Diphenylpyrrolidine 295328-85-7 C₁₆H₁₇N Phenyl (2S,5S) Stereochemical studies
rel-(2R,5S)-2,5-Dimethylpyrrolidine HCl 4209-65-8 C₆H₁₄ClN Methyl (2R,5S) Organic synthesis

Functionalized Pyrrolidine Derivatives in Pharmaceuticals

Pyrrolidine rings are frequently functionalized to enhance bioactivity. For instance:

  • This compound acts as a tyrosine kinase (TRK) inhibitor for cancer therapy, demonstrating how halogenation and additional heterocycles improve target specificity .
  • In contrast, this compound lacks polar functional groups, limiting its direct pharmaceutical use but making it valuable as a chiral auxiliary or ligand in asymmetric catalysis.

Hexabromocyclododecane (HBCD) Isomers: Lessons in Stereoisomerism

For example, γ-HBCD (CAS 134237-52-8) exhibits distinct thermal stability and environmental persistence compared to its α- and β- counterparts . Similarly, the stereochemical configuration of this compound may influence its reactivity and interaction with chiral substrates.

Q & A

Q. How can computational methods optimize the synthesis of Rel-(2R,5S)-2,5-Diphenylpyrrolidine?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory) combined with reaction path search algorithms can predict energetically favorable pathways for stereoselective synthesis. For example, transition-state modeling identifies steric or electronic barriers in pyrrolidine ring formation. Pairing this with experimental validation (e.g., varying solvents or catalysts) narrows optimal conditions. ICReDD’s approach integrates computational screening with iterative experimental feedback to reduce trial-and-error cycles .

Example Table: Computational vs. Experimental Yield Correlation

ParameterPredicted Yield (%)Experimental Yield (%)
THF, 25°C7872
Toluene, 40°C6568

Q. What spectroscopic techniques are critical for characterizing stereochemical purity?

Methodological Answer: Chiral HPLC with polarimetric detection is essential for resolving enantiomers. Additionally, 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupled with NOESY experiments confirm spatial arrangements of phenyl groups. For example, cross-peaks in NOESY between the pyrrolidine backbone and aromatic protons validate the *rel-*configuration. X-ray crystallography provides definitive proof of absolute stereochemistry but requires high-purity crystals .

Q. How does this compound function in asymmetric catalysis?

Methodological Answer: The rigid pyrrolidine scaffold creates a chiral environment for substrate binding. In hydrogenation reactions, the phenyl groups induce steric bias, favoring specific transition states. Systematic studies using enantiomeric excess (ee) as a metric can map steric vs. electronic contributions. For example, modifying substituents on the phenyl rings alters ee by up to 30%, highlighting steric dominance .

Advanced Research Questions

Q. How can contradictory enantiomeric excess (ee) data between computational predictions and experiments be resolved?

Methodological Answer: Discrepancies often arise from solvent effects or unaccounted transition states. Advanced molecular dynamics simulations incorporating explicit solvent models (e.g., COSMO-RS) improve accuracy. Statistical tools like multivariate regression (e.g., partial least squares) identify confounding variables (e.g., moisture levels in solvents). ICReDD’s feedback loop iteratively refines computational models using experimental outliers .

Q. What reactor designs maximize enantioselectivity in scaled-up syntheses?

Methodological Answer: Continuous-flow reactors with immobilized chiral catalysts enhance stereocontrol by minimizing diffusion limitations. For example, a packed-bed reactor using silica-supported This compound derivatives achieves 85% ee at 90% conversion, compared to 78% ee in batch mode. Computational fluid dynamics (CFD) models optimize flow rates and temperature gradients to maintain stereochemical integrity .

Q. How does factorial design improve experimental efficiency in studying substituent effects?

Methodological Answer: A 2k2^k factorial design evaluates variables like temperature, catalyst loading, and substituent electronic properties. For example, a 3-factor design (8 runs) revealed that electron-withdrawing substituents on phenyl rings increase ee by 15% at higher temperatures (p<0.05p < 0.05). Response surface methodology (RSM) further refines optimal conditions .

Example Table: Factorial Design Variables and Outcomes

RunTemp (°C)Catalyst (mol%)Substituentee (%)
1305-OMe72
2505-NO₂87

Q. What statistical tools address batch-to-batch variability in stereochemical outcomes?

Methodological Answer: Principal component analysis (PCA) identifies latent variables (e.g., trace impurities in starting materials) contributing to variability. Bayesian optimization tools, integrated with lab automation systems, adjust parameters in real time to maintain ee within ±3% across batches. Data fields must be rigorously labeled (e.g., NEMSIS standards) for reproducibility .

Data Contradiction Analysis Framework

For conflicting results (e.g., divergent stereoselectivity in similar conditions):

Replicate experiments with strict control of humidity/temperature.

Cross-validate computational models using multiple software suites (e.g., Gaussian vs. ORCA).

Apply cheminformatics tools to detect outliers in reaction databases .

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